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For: Researchers, scientists, and drug development professionals.

Introduction
Nucleophosmin (NPM1) is a multifunctional phosphoprotein predominantly localized in the

nucleolus, where it plays a crucial role in ribosome biogenesis, chromatin remodeling, and the

maintenance of genomic stability.[1][2] It acts as a molecular chaperone for both proteins and

nucleic acids, shuttling between the nucleus and cytoplasm to participate in a wide array of

cellular processes.[1][3] Dysregulation of NPM1 function, through mutation or altered

expression, is frequently associated with various cancers, most notably acute myeloid leukemia

(AML).[4][5][6]

Given its central role as a cellular hub, the identification of NPM1's binding partners is critical to

understanding its diverse functions and its role in disease pathogenesis. Mass spectrometry

(MS)-based proteomics has emerged as a powerful and unbiased approach to delineate the

NPM1 interactome. By combining immunoprecipitation (IP) of endogenous NPM1 with high-

resolution mass spectrometry, researchers can identify a comprehensive set of interacting

proteins, providing valuable insights into the dynamic protein networks that NPM1 orchestrates.
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This application note provides a detailed protocol for the identification of NPM1 binding

partners using IP-MS and presents a summary of known interactors.

Data Presentation: Nucleophosmin Binding Partners
Identified by Mass Spectrometry
The following table summarizes a selection of NPM1 binding partners identified through

immunoprecipitation coupled with mass spectrometry (IP-MS) in various cell lines. The data is

presented with semi-quantitative values (total spectral counts) to indicate the relative

abundance of the identified proteins in the NPM1 complex.
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Protein
Gene
Symbol

Cellular
Location of
Interaction

Function

Total
Spectral
Counts
(Example)

Reference

PU.1 SPI1
Nucleus,

Cytoplasm

Transcription

factor crucial

for myeloid

differentiation

45 (Nuclear),

25

(Cytoplasmic)

Ribosomal

Protein L5
RPL5 Nucleolus

Component

of the 60S

ribosomal

subunit,

involved in

ribosome

biogenesis

62 [1]

Ribosomal

Protein S9
RPS9 Nucleolus

Component

of the 40S

ribosomal

subunit

38 [1]

p53 TP53 Nucleoplasm

Tumor

suppressor,

key regulator

of the cell

cycle and

apoptosis

30 [7][8]

ARF tumor

suppressor
CDKN2A

Nucleolus,

Nucleoplasm

Tumor

suppressor

that stabilizes

p53

28 [1]

SENP3 SENP3 Nucleolus SUMO-

specific

protease

involved in

22 [1]
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ribosome

biogenesis

DNA

methyltransfe

rase 3A

DNMT3A Nucleus

Catalyzes de

novo DNA

methylation

18 [6][9]

FLT3 FLT3 Cytoplasm

Receptor

tyrosine

kinase

involved in

hematopoiesi

s

15 (in NPM1-

mutant AML)
[6][9]

IDH1 IDH1 Cytoplasm

Metabolic

enzyme,

mutations are

common in

certain

cancers

12 (in NPM1-

mutant AML)
[6][9]

TET2 TET2 Nucleus

Enzyme

involved in

DNA

demethylatio

n

20 [6][9]

Experimental Protocols
This section outlines a detailed protocol for the immunoprecipitation of endogenous NPM1 from

cell lysates for subsequent analysis by mass spectrometry. This protocol is adapted from

established methods for the analysis of endogenous protein-protein interactions.[10][11]

Materials and Reagents
Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100,

supplemented with protease and phosphatase inhibitor cocktails.

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100.
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Elution Buffer: 0.1 M glycine, pH 2.5.

Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

Anti-NPM1 Antibody (IP-grade).

Isotype control IgG.

Protein A/G magnetic beads.

Cell scrapers.

Microcentrifuge tubes.

End-over-end rotator.

Magnetic rack.

Procedure
Cell Culture and Harvesting:

Culture cells to 80-90% confluency.

Wash cells twice with ice-cold PBS.

Lyse the cells by adding ice-cold Lysis Buffer and scraping the cells.

Incubate the lysate on ice for 30 minutes with occasional vortexing.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant to a new pre-chilled tube.

Immunoprecipitation:

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on an

end-over-end rotator.
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Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.

Add the anti-NPM1 antibody to the pre-cleared lysate and incubate overnight at 4°C with

gentle rotation. Use an isotype control IgG in a parallel sample as a negative control.

Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4

hours at 4°C with gentle rotation.

Washing:

Collect the beads on a magnetic rack and discard the supernatant.

Wash the beads three times with 1 mL of ice-cold Wash Buffer.

Perform a final wash with 1 mL of ice-cold PBS.

Elution:

Elute the protein complexes by adding 50 µL of Elution Buffer to the beads and incubating

for 5 minutes at room temperature.

Collect the eluate in a fresh tube and immediately neutralize by adding 5 µL of

Neutralization Buffer.

Sample Preparation for Mass Spectrometry:

The eluted proteins can be prepared for mass spectrometry using either in-solution or in-

gel digestion protocols.

For in-solution digestion, reduce the disulfide bonds with DTT, alkylate with

iodoacetamide, and digest with trypsin overnight.

For in-gel digestion, run the eluate on an SDS-PAGE gel, excise the protein bands, and

perform in-gel tryptic digestion.

The resulting peptides are then desalted and concentrated using C18 spin columns prior

to LC-MS/MS analysis.
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Visualizations
Experimental Workflow

Figure 1. Experimental Workflow for NPM1 IP-MS
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Click to download full resolution via product page

Caption: Figure 1. A schematic overview of the immunoprecipitation-mass spectrometry (IP-

MS) workflow for the identification of NPM1 binding partners.

NPM1 in Ribosome Biogenesis Pathway

Figure 2. NPM1's Role in Ribosome Biogenesis
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Caption: Figure 2. NPM1 interacts with ribosomal proteins and facilitates the assembly and

nuclear export of the large ribosomal subunit.

NPM1 in the p53 Signaling Pathway
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Figure 3. NPM1's Interaction with the p53 Pathway
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Caption: Figure 3. NPM1 regulates p53 activity by sequestering the tumor suppressor ARF in

the nucleolus, thereby preventing MDM2-mediated p53 degradation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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